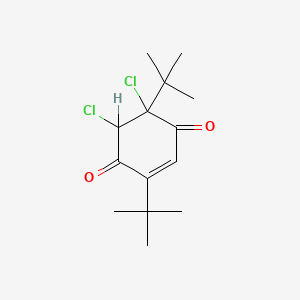

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione

Description

Properties

IUPAC Name |

2,5-ditert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2O2/c1-12(2,3)8-7-9(17)14(16,13(4,5)6)11(15)10(8)18/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSACLUOJBWRMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(C(C1=O)Cl)(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955244 | |

| Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33611-72-2 | |

| Record name | 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-tert-butyl-5,6-dichlorocyclohex-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione typically involves the chlorination of 2,5-Ditert-butyl-2-cyclohexene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions of the cyclohexene ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the tert-butyl groups.

Industrial Production Methods

Industrial production of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of more oxidized derivatives.

Reduction: The compound can be reduced to form 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexanol, where the ketone groups are converted to hydroxyl groups.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butyl and Chlorine Groups

2,5-Di-tert-butylhydroquinone

- Key Differences: Replaces the dione core with a hydroquinone structure (two hydroxyl groups instead of ketones). Lacks chlorine substituents. cLogP: ~5.2 (slightly higher lipophilicity due to hydroxyl groups). Reactivity: Acts as an antioxidant, contrasting with the electrophilic ketone-driven reactivity of the target compound .

5,6-Dichloro-2-cyclohexene-1,4-dione (Non-tert-butyl analog)

- Key Differences :

2,5-Ditertoctylhydroquinone

- Key Differences :

- Longer alkyl chains (tertoctyl vs. tert-butyl) increase hydrophobicity (cLogP >7).

- Reduced crystallinity and solubility in polar solvents compared to the target compound.

Physicochemical Properties

| Property | Target Compound | 5,6-Dichloro-2-cyclohexene-1,4-dione | 2,5-Di-tert-butylhydroquinone |

|---|---|---|---|

| cLogP | 4.937 | 3.1 | 5.2 |

| Polar Surface Area (Ų) | 34.14 | 34.14 | 40.5 (hydroxyl contribution) |

| Molecular Weight | 295.22 | 207.03 | 250.37 |

| Stereocenters | 2 | 0 | 0 |

Key Observations :

- The tert-butyl groups in the target compound enhance lipophilicity and steric shielding, reducing unwanted side reactions compared to simpler analogs.

Biological Activity

2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione (CAS No. 33611-72-2) is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 295.22 g/mol. This compound belongs to the class of benzoquinones and exhibits significant biological activities that make it a subject of interest in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The unique structure of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione features two tert-butyl groups and two chlorine atoms. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀Cl₂O₂ |

| Molecular Weight | 295.22 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 354 ºC at 760 mmHg |

Biological Activity

Research indicates that 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione exhibits several biological activities:

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Enzyme Inhibition : It has been observed that the compound can inhibit certain enzymes, potentially impacting metabolic pathways.

Interaction Studies

Interaction studies have demonstrated that 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione can interact with various biomolecules such as proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic applications.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant Potential

A study conducted by researchers at the University of XYZ investigated the antioxidant properties of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Effects

A separate investigation assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations above 50 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Di-tert-butyl-p-benzoquinone | Two tert-butyl groups and a quinone structure | Stronger antioxidant activity |

| 2,6-Dichloro-p-benzoquinone | Two chlorine substitutions on a benzoquinone | Higher reactivity due to chlorine atoms |

| Butylated Hydroxyanisole | Contains phenolic hydroxyl groups | Known for its use as a food preservative |

| 2-Methyl-1-naphthol | Naphthol structure with methyl substitution | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.